molecular formula C9H7IN2 B15231895 4-Iodo-1-phenyl-1H-imidazole

4-Iodo-1-phenyl-1H-imidazole

Cat. No.: B15231895
M. Wt: 270.07 g/mol
InChI Key: GEBOAQNPKYNMMO-UHFFFAOYSA-N
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Description

4-Iodo-1-phenyl-1H-imidazole is a heterocyclic organic compound that belongs to the class of imidazoles. It features an iodine atom and a phenyl group attached to the imidazole ring. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1-phenyl-1H-imidazole typically involves the iodination of 1-phenyl-1H-imidazole. One common method is the reaction of 1-phenyl-1H-imidazole with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions . The reaction proceeds via electrophilic substitution, where the iodine atom is introduced at the 4-position of the imidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Mechanism of Action

The mechanism of action of 4-Iodo-1-phenyl-1H-imidazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the function of target proteins .

Properties

Molecular Formula

C9H7IN2

Molecular Weight

270.07 g/mol

IUPAC Name

4-iodo-1-phenylimidazole

InChI

InChI=1S/C9H7IN2/c10-9-6-12(7-11-9)8-4-2-1-3-5-8/h1-7H

InChI Key

GEBOAQNPKYNMMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=C2)I

Origin of Product

United States

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